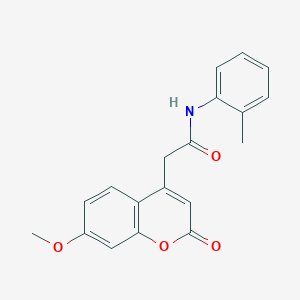![molecular formula C16H18ClN3O4S B2652180 [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride CAS No. 1795513-67-5](/img/structure/B2652180.png)
[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules, and a nitrobenzenesulfonyl group, which can impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride typically involves multiple steps:
Formation of Tetrahydroquinoline Core: The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through Povarov reaction, which is a [4+2] cycloaddition involving an aniline, an aldehyde, and an alkene.
Introduction of Nitrobenzenesulfonyl Group: The tetrahydroquinoline intermediate is then subjected to sulfonylation using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the nitrobenzenesulfonyl group onto the nitrogen atom of the tetrahydroquinoline ring.
Aminomethylation: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the sulfonylated tetrahydroquinoline is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The nitrobenzenesulfonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: 1-(4-Aminobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The tetrahydroquinoline core is a common feature in many pharmacologically active compounds, and the nitrobenzenesulfonyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the exploration of new material properties and applications.
Mécanisme D'action
The mechanism by which [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride
- **1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride
- **1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride is unique due to the presence of the nitro group, which can significantly alter its chemical reactivity and biological activity. The nitro group can participate in redox reactions and enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Propriétés
IUPAC Name |
[1-(4-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S.ClH/c17-11-12-3-8-16-13(10-12)2-1-9-18(16)24(22,23)15-6-4-14(5-7-15)19(20)21;/h3-8,10H,1-2,9,11,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHKHICVIIJTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)N(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2652098.png)
![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)
amine dihydrochloride](/img/structure/B2652101.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2652102.png)
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2652104.png)
![2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2652105.png)
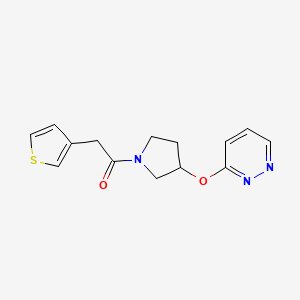
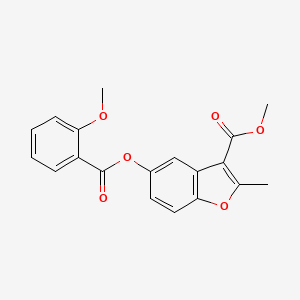
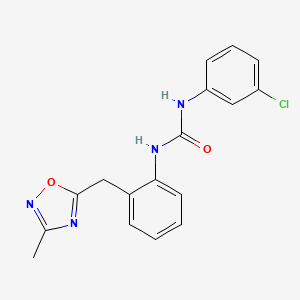
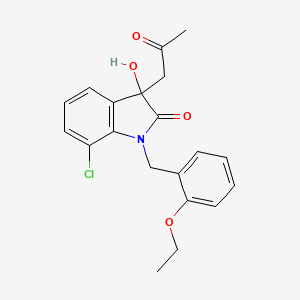
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B2652116.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide](/img/structure/B2652117.png)
![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)
